REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1.[s:10]1[c:11]2[c:12]([cH:13][cH:14]1)[cH:15][cH:16][cH:17][cH:18]2>>[Br:1][c:2]1[cH:3][c:4]([CH2:5][c:14]2[s:10][c:11]3[c:12]([cH:13]2)[cH:15][cH:16][cH:17][cH:18]3)[cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2sccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cccc(Cc2cc3ccccc3s2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |